molecular formula C20H15Cl2FN4O2S B15082463 8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione

8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione

Cat. No.: B15082463
M. Wt: 465.3 g/mol
InChI Key: WLFJEOXQWYAZQK-UHFFFAOYSA-N
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Description

7-(2-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)thio]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes chlorobenzyl and fluorobenzyl groups attached to a purine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)thio]-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying enzyme functions and cellular pathways.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features suggest it could be a candidate for drug development targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound may be used in the synthesis of specialty chemicals and materials. Its unique properties can be leveraged to develop new products with specific functionalities.

Mechanism of Action

The mechanism of action of 7-(2-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)thio]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. The thioether linkage and halogenated benzyl groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-chlorobenzyl)-8-[(2-chlorobenzyl)thio]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
  • 7-(2-fluorobenzyl)-8-[(2-chloro-6-fluorobenzyl)thio]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

The presence of both chlorobenzyl and fluorobenzyl groups in 7-(2-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)thio]-3-methyl-3,7-dihydro-1H-purine-2,6-dione distinguishes it from similar compounds. This dual substitution pattern enhances its chemical reactivity and potential biological activity, making it a unique compound for various applications .

Properties

Molecular Formula

C20H15Cl2FN4O2S

Molecular Weight

465.3 g/mol

IUPAC Name

8-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C20H15Cl2FN4O2S/c1-26-17-16(18(28)25-19(26)29)27(9-11-5-2-3-6-13(11)21)20(24-17)30-10-12-14(22)7-4-8-15(12)23/h2-8H,9-10H2,1H3,(H,25,28,29)

InChI Key

WLFJEOXQWYAZQK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=C(C=CC=C3Cl)F)CC4=CC=CC=C4Cl

Origin of Product

United States

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